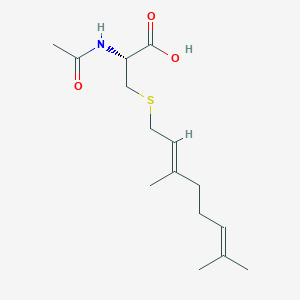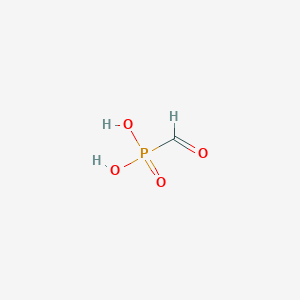
Formylphosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formylphosphonate is a phosphonoacetic acid.
Aplicaciones Científicas De Investigación
1. Synthesis and Functionalization
Phosphonic acids, including formylphosphonic acid derivatives, are pivotal in synthesizing bioactive compounds, pro-drugs, and for bone targeting. They play a significant role in designing supramolecular or hybrid materials, functionalizing surfaces for analytical purposes, medical imaging, and as phosphoantigens due to their structural analogy with the phosphate moiety and coordination or supramolecular properties (Sevrain et al., 2017).
2. Degradation of Polymers
Esters of H-phosphonic and phosphoric acids, related to this compound, have been identified as effective agents for degrading polymers such as polyurethanes, polycarbonates, and polyamides. These compounds introduce fire retardant properties through phosphorous moieties in the degraded products, which can be repurposed for creating new materials (Mitova et al., 2013).
3. Phosphonopeptides and Biological Activity
Phosphonopeptides, which include phosphonic acid groups, act as mimetics of peptides and are inhibitors of key enzymes related to various pathological states. They exhibit physiologic activities with potential applications in medicine and agriculture, highlighting the versatility of phosphonic acid derivatives in therapeutic development (Kafarski, 2020).
4. Environmental Relevance and Removal
The environmental impact and removal of phosphonates, which are structurally related to this compound, have been studied in wastewater treatment. Despite their stability against biological degradation, they can be efficiently removed in treatment plants operated with chemical phosphate precipitation, indicating the potential for environmental management of these compounds (Rott et al., 2018).
Propiedades
Número CAS |
55217-41-9 |
|---|---|
Fórmula molecular |
CH3O4P |
Peso molecular |
110.01 g/mol |
Nombre IUPAC |
formylphosphonic acid |
InChI |
InChI=1S/CH3O4P/c2-1-6(3,4)5/h1H,(H2,3,4,5) |
Clave InChI |
DEBRGDVXKPMWQZ-UHFFFAOYSA-N |
SMILES |
C(=O)P(=O)(O)O |
SMILES canónico |
C(=O)P(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



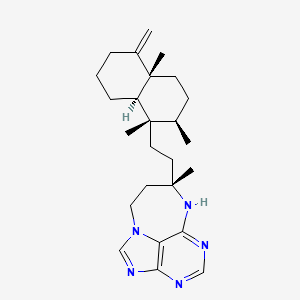
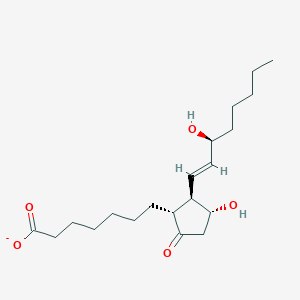

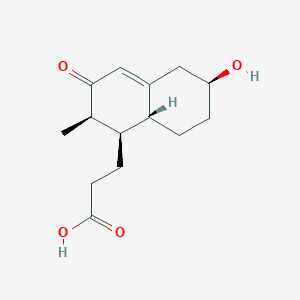
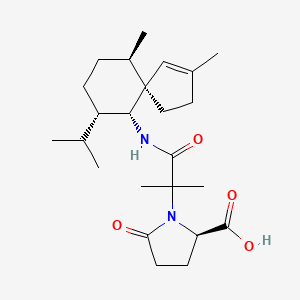
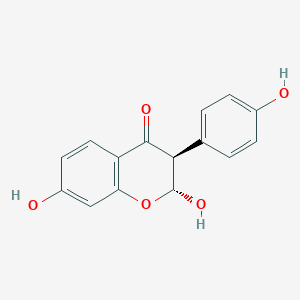
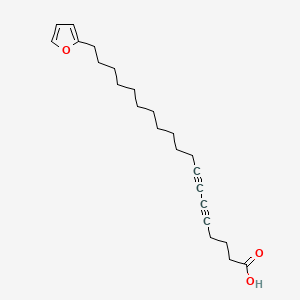
![(11S,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B1248600.png)

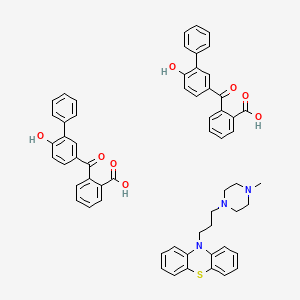
![6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B1248603.png)
![1-Methyl-5-[(S)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-2-yl]-1H-indole](/img/structure/B1248604.png)
![3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248605.png)
